An In-depth Technical Guide to Fmoc-beta-Ala-Ala-OH for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-beta-Ala-Ala-OH for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dipeptides in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of pre-formed dipeptide building blocks, such as Fmoc-beta-Ala-Ala-OH, represents a significant methodological advancement. This approach is not merely a matter of convenience; it is a carefully considered strategy to circumvent common challenges encountered during the stepwise elongation of peptide chains. The incorporation of dipeptides can mitigate issues related to steric hindrance, incomplete coupling reactions, and the formation of undesirable side products.
Fmoc-beta-Ala-Ala-OH, in particular, is a valuable reagent for introducing a β-alanine followed by an alanine residue into a peptide sequence. The presence of a β-amino acid can impart unique conformational properties to the resulting peptide, influencing its biological activity and stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-beta-Ala-Ala-OH, with a focus on the practical insights and technical details required by professionals in the field.
Core Chemical and Physical Properties
Fmoc-beta-Ala-Ala-OH, with the IUPAC name (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H22N2O5 | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| Melting Point | Not explicitly available for the dipeptide, but related Fmoc-amino acids have melting points in the range of 142-160°C. | [3][4] |
| Solubility | While specific data for the dipeptide is not provided, Fmoc-protected amino acids are generally soluble in organic solvents like dimethylformamide (DMF) and methanol. | [4] |
Understanding these properties is crucial for its effective use in synthesis, including solvent selection for coupling reactions and purification procedures.
Synthesis of Fmoc-beta-Ala-Ala-OH
The synthesis of Fmoc-beta-Ala-Ala-OH typically involves a two-step process. First, β-alanine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Subsequently, the resulting Fmoc-β-Ala-OH is coupled to an unprotected alanine residue.
A patented method describes the synthesis through the activation of Fmoc-beta-Ala-OH with thionyl chloride and 1-hydroxybenzotriazole (HBTA) to form an active ester, Fmoc-beta-Ala-Bt. This intermediate is then reacted with alanine in a buffer system to yield the final dipeptide.[5] This method is designed to be efficient and scalable.[5]
It is important to note that impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH can arise during the synthesis of Fmoc-protected amino acids, particularly when using Fmoc-OSu as the protecting agent.[6][7][8] Careful purification is therefore essential to ensure the high purity of the final dipeptide product.[7]
Applications in Peptide Synthesis and Drug Development
The primary application of Fmoc-beta-Ala-Ala-OH lies in solid-phase peptide synthesis (SPPS). The use of this dipeptide offers several advantages:
-
Overcoming Difficult Couplings: The sequential addition of β-alanine and then alanine can sometimes be inefficient due to steric hindrance or the formation of secondary structures in the growing peptide chain. Using the pre-formed dipeptide can bypass these difficult coupling steps.
-
Introduction of β-Amino Acids: β-amino acids are not found in natural proteins but are of great interest in medicinal chemistry. Their incorporation can lead to peptides with increased resistance to enzymatic degradation and unique folding patterns. Fmoc-beta-Ala-Ala-OH provides a convenient way to introduce a β-alanine residue.
-
Drug Development and Material Science: The unique properties imparted by β-amino acids make peptides containing them attractive candidates for drug development.[2] These peptides can exhibit enhanced biological activity and improved pharmacokinetic profiles. Furthermore, such modified peptides have applications in material science, for example, in the creation of novel biomaterials.[2]
Experimental Protocols: A Practical Guide
The successful incorporation of Fmoc-beta-Ala-Ala-OH into a peptide sequence relies on established SPPS protocols. The following sections provide a detailed, step-by-step methodology for its use.
Caption: Standard workflow for solid-phase peptide synthesis (SPPS) incorporating a dipeptide.
This protocol assumes a standard manual or automated solid-phase peptide synthesis setup.
-
Resin Preparation:
-
Fmoc-Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[9][11] A typical procedure involves a short initial treatment of 2-3 minutes, followed by a longer treatment of 10-15 minutes.[9]
-
The removal of the Fmoc group can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.[12]
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene adduct.[9] This step is critical to prevent any side reactions in the subsequent coupling step.
-
-
Coupling of Fmoc-beta-Ala-Ala-OH:
-
Activation: In a separate vessel, pre-activate the Fmoc-beta-Ala-Ala-OH. A common and effective method is to use a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in DMF.[13][14] The molar ratio of dipeptide:HATU:DIPEA is typically 1:0.95:2.
-
Coupling Reaction: Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.[13] A negative Kaiser test indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[9]
-
-
Continuation of Synthesis:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
-
Once the entire peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[10] A standard cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as scavengers for reactive cationic species generated during deprotection.[10]
Safety and Handling
Fmoc-beta-Ala-Ala-OH, like many laboratory chemicals, should be handled with appropriate care. It is advisable to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[15][16] The material should be stored in a cool, dry place.[15][17] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion: A Valuable Tool for Advanced Peptide Synthesis
Fmoc-beta-Ala-Ala-OH is a specialized but highly valuable building block for researchers and scientists engaged in peptide synthesis and drug development. Its use can streamline the synthesis of complex peptides, particularly those containing β-amino acids, and can help to overcome common synthetic challenges. By understanding its properties and employing optimized protocols, researchers can effectively leverage this dipeptide to create novel peptides with unique structural and functional characteristics for a wide range of applications in medicine and materials science.
References
- Guidechem. (2021, March 3). How is FMOC-b-Ala-OH prepared and used in drug and peptide synthesis?
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
-
National Center for Biotechnology Information. (n.d.). Fmoc-beta-Ala-Ala-OH. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. FMOC-b-Ala-OH synthesis.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-β-Ala-OH.
- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
- Nowick, J. S. (2020, March 17).
- ChemicalBook. (2026, January 13). FMOC-b-Ala-OH.
- Advanced ChemTech. Fmoc-beta-Ala-OH.
- Sigma-Aldrich. Fmoc-b-Ala-OH >= 99.0 HPLC 35737-10-1.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. FMOC- -ALA-OH Novabiochem 35737-10-1.
- Aapptec Peptides. Fmoc-beta-Ala-OH [35737-10-1].
- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis.
- MedChemExpress. Fmoc-Ala-OH | Amino Acid Derivative.
- ChemicalBook. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum.
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Chongqing Chemdad Co., Ltd. FMOC-b-Ala-OH.
- Chem-Impex. Fmoc-β-alanine.
- Sigma-Aldrich. Fmoc-β-Ala-OH >= 99.0 HPLC 35737-10-1.
- Barlos, K., & Gatos, D. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., et al. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Molecules.
- ChemicalBook. (2025, October 4). FMOC-Ala-OH - Safety Data Sheet.
- MedChemExpress. fmoc-β-ala-oh | MedChemExpress (MCE) Life Science Reagents.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Ambeed. 35737-10-1 | Fmoc-β-Ala-OH | Additive and Auxiliary Reagent.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
- MedChemExpress. Fmoc-β-Ala-OH | Amino Acid Derivative.
- BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-Gly-DL-Ala in the Synthesis of Bioactive Peptides.
- PubMed. (n.d.). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
Sources
- 1. Fmoc-beta-Ala-Ala-OH | C21H22N2O5 | CID 122173539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-b-Ala-OH | 35737-10-1 [chemicalbook.com]
- 4. Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biovera.com.au [biovera.com.au]
- 11. peptide.com [peptide.com]
- 12. renyi.hu [renyi.hu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. N-芴甲氧羰基-beta-丙氨酸 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
